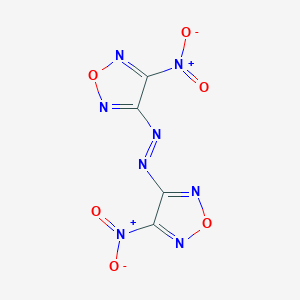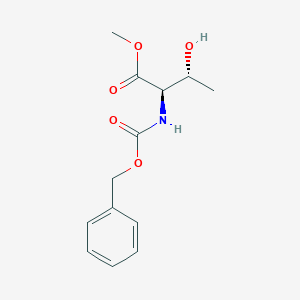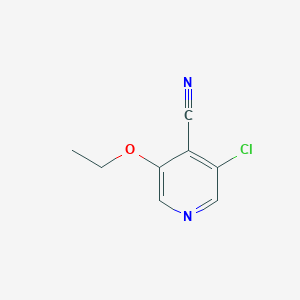
5-(2-Fluorophenyl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds often involves various methodologies. For instance, a synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been reported .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-Chloro-2-fluorophenylboronic acid has been used in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Aplicaciones Científicas De Investigación
- The preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
- Diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Site-selective Suzuki-Miyaura arylation reactions .
- Rh-catalyzed enantioselective addition reactions .
- The preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
- Diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Site-selective Suzuki-Miyaura arylation reactions .
- Rh-catalyzed enantioselective addition reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPLUVEHPUZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645341 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-5-oxopentanoic acid | |
CAS RN |
199664-70-5 |
Source


|
| Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


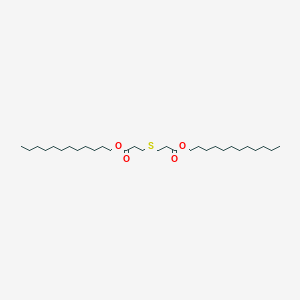
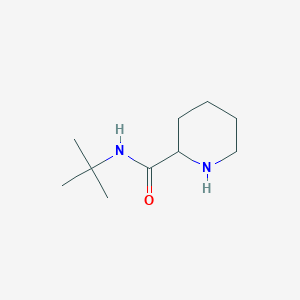
![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)
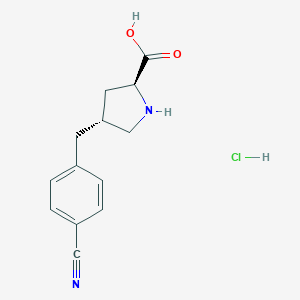

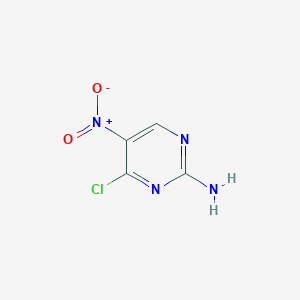
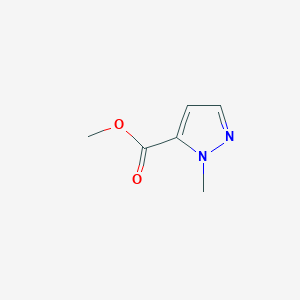
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)

